molecular formula C9H10N2O2 B12337608 3-Methyl-7-nitro-2,3-dihydro-1H-indole

3-Methyl-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B12337608
M. Wt: 178.19 g/mol
InChI Key: QPXNAZDPXBHUTP-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of high-temperature synthesis and catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

3-Methyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system can bind to multiple receptors, influencing various biological processes .

Comparison with Similar Compounds

3-Methyl-7-nitro-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-methyl-7-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-4,6,10H,5H2,1H3

InChI Key

QPXNAZDPXBHUTP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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